

Unveiling the Neuroprotective Potential of Mevidalen: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Mevidalen (LY-3154207) is an investigational, orally bioavailable small molecule that acts as a selective positive allosteric modulator (PAM) of the dopamine D1 receptor. By enhancing the affinity of endogenous dopamine for the D1 receptor, **Mevidalen** represents a novel therapeutic approach for neurodegenerative disorders characterized by dopaminergic dysfunction, including Lewy body dementia, Parkinson's disease, and potentially Alzheimer's disease. This document provides a comprehensive technical overview of the neuroprotective properties of **Mevidalen**, detailing its mechanism of action, summarizing key preclinical and clinical findings, and outlining experimental protocols.

Introduction

Dopaminergic signaling, particularly through the D1 receptor, is crucial for motor control, cognition, and wakefulness. In several neurodegenerative diseases, the progressive loss of dopamine-producing neurons leads to a range of debilitating symptoms. While direct D1 receptor agonists have been explored, their utility has been hampered by issues such as poor pharmacokinetic properties and the development of tolerance. **Mevidalen**, as a D1 receptor PAM, offers a more nuanced approach by amplifying the physiological effects of remaining dopamine, potentially offering a better therapeutic window and improved side-effect profile.[1]



Mechanism of Action: D1 Receptor Positive Allosteric Modulation

Mevidalen binds to a distinct allosteric site on the dopamine D1 receptor, which is a G-protein coupled receptor (GPCR).[2] This binding induces a conformational change in the receptor that increases its affinity for dopamine.[3] This potentiation of dopamine binding enhances the downstream signaling cascade initiated by the D1 receptor.

The D1 receptor is primarily coupled to the Gαs/olf G-protein.[4] Upon activation, the G-protein stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[4] cAMP, in turn, activates protein kinase A (PKA).[4] A key substrate of PKA in dopaminoceptive neurons is the phosphoprotein DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa).[4][5] Phosphorylation of DARPP-32 by PKA converts it into a potent inhibitor of protein phosphatase-1 (PP-1).[5][6] The inhibition of PP-1 leads to an increased phosphorylation state of various downstream targets, ultimately modulating neuronal excitability and gene expression.[6][7]



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Figure 1: **Mevidalen**'s Mechanism of Action

Preclinical Evidence Wakefulness Studies in Humanized D1 Mice



Preclinical investigations into the effects of **Mevidalen** have demonstrated its potential to modulate states of arousal. In studies utilizing humanized D1 mice, oral administration of **Mevidalen** led to a dose-dependent increase in wakefulness.

Dose (mg/kg, PO)	Fold Increase in Sleep Onset Latency (vs. Vehicle)
20	5.5
60	15.2

These findings suggest that by enhancing dopamine D1 receptor signaling, **Mevidalen** can promote wakefulness, a key translational biomarker for its central activity.[8]

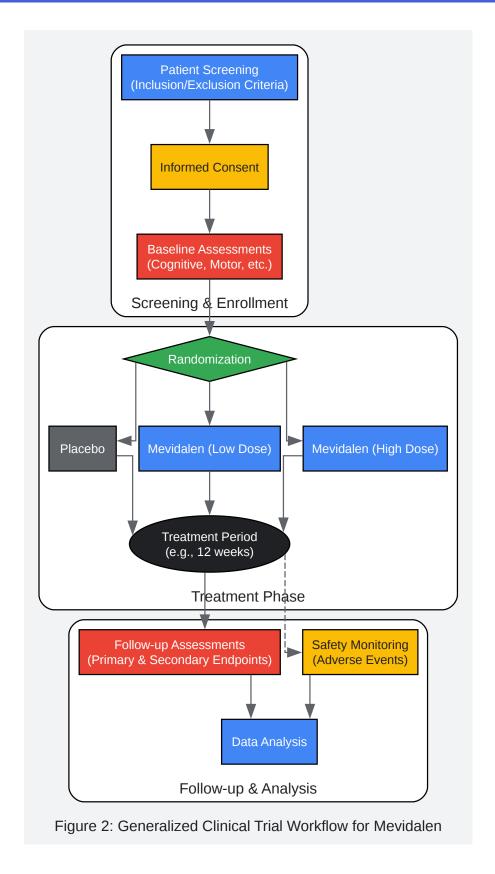
Experimental Protocol: Mouse Sleep Deprivation and Wakefulness Assay

- Animal Model: Humanized D1 mice.
- Housing: Mice are individually housed and acclimated to the recording chambers with a 12-hour light/dark cycle.
- Sleep Deprivation: Prior to drug administration, mice undergo a period of sleep deprivation to increase sleep pressure.
- Dosing: Mevidalen or vehicle is administered orally (PO) by gavage.
- Data Acquisition: Electroencephalography (EEG) and electromyography (EMG) are used to monitor sleep-wake states.
- Endpoint: The primary endpoint is the latency to the first consolidated sleep bout following treatment.

Clinical Development

Mevidalen has been evaluated in Phase I and Phase II clinical trials for various neurodegenerative conditions.





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Figure 2: Generalized Clinical Trial Workflow



Phase I Studies in Healthy Volunteers

Phase I single-ascending-dose (SAD) and multiple-ascending-dose (MAD) studies in healthy subjects demonstrated that **Mevidalen** has an acceptable safety and tolerability profile.[2][9] The pharmacokinetics were found to be dose-proportional.[9] Central nervous system penetration was confirmed by measuring **Mevidalen** concentrations in the cerebrospinal fluid. [9]

Phase II Study in Parkinson's Disease (NCT02562768)

A Phase II study evaluated the safety, tolerability, and motor effects of **Mevidalen** in patients with Parkinson's disease.[3]

Parameter	Details
Study Design	Randomized, placebo-controlled
Participants	Patients with Parkinson's disease
Treatment Arms	Cohort 1: 75 mg Mevidalen once daily for 14 daysCohort 2: Titration from 15 to 75 mg Mevidalen over 14 daysPlacebo
Key Findings	- Mevidalen was well-tolerated with most adverse events being mild.[3]- All patients receiving Mevidalen showed improvement in the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) motor examination sub-score on day 6 compared to only some in the placebo group.[3]

Phase II Study in Lewy Body Dementia (PRESENCE, NCT03305809)

The PRESENCE study was a 12-week, randomized, placebo-controlled trial that assessed the efficacy and safety of **Mevidalen** in patients with Lewy body dementia.[7][10]



Parameter	Details
Participants	344 patients with Lewy body dementia
Treatment Arms	Placebo10 mg Mevidalen30 mg Mevidalen75 mg Mevidalen
Primary Endpoint	Change from baseline on the Cognitive Drug Research Continuity of Attention composite score.
Secondary Endpoints	Alzheimer's Disease Assessment Scale- Cognitive Subscale 13 (ADAS-cog13)Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS)Alzheimer's Disease Cooperative Study-Clinical Global Impression of Change (ADCS-CGIC)
Cognitive Outcomes	Mevidalen did not meet the primary or secondary endpoints for cognition.[7][10]
Motor Outcomes	Significant, dose-dependent improvements in the MDS-UPDRS total score were observed.[7] [10]
Global Impression	The 30 mg and 75 mg doses of Mevidalen showed significant improvements in the ADCS-CGIC scores compared to placebo.[7][10]
Safety	Increases in blood pressure and cardiovascular adverse events were most notable at the 75 mg dose.[7]

Ongoing Phase II Study in Alzheimer's Disease (NCT06538116)

A Phase II clinical trial is currently underway to evaluate the safety and efficacy of **Mevidalen** in individuals with mild to moderate Alzheimer's disease.[5][6]



Parameter	Details
Study Design	Randomized, placebo-controlled, parallel assignment
Participants	Approximately 300 individuals with mild to moderate Alzheimer's disease
Duration	Approximately 26 weeks
Primary Purpose	To assess the safety and efficacy of Mevidalen in alleviating symptoms of Alzheimer's disease.
Inclusion Criteria	- Gradual and progressive decline in memory for ≥ 6 months Mini-Mental State Examination (MMSE) score of 13 to 24 Evidence of Alzheimer's pathology (e.g., plasma P-tau).
Exclusion Criteria	- Uncontrolled cardiovascular conditions Use of moderate or strong CYP3A4 inhibitors or inducers.

Safety and Tolerability

Across clinical trials, **Mevidalen** has been generally well-tolerated at lower to mid doses.[3] Common treatment-emergent adverse events include dizziness, nausea, headache, and insomnia.[11] Dose-related increases in blood pressure and pulse rate have been observed, particularly upon initiation of treatment, with a tendency to normalize with continued dosing at lower to mid ranges.[3][11] In the PRESENCE study, the 75 mg dose was associated with a higher incidence of cardiovascular serious adverse events, leading to its discontinuation in that trial.[11][12]

Conclusion and Future Directions

Mevidalen's novel mechanism as a dopamine D1 receptor positive allosteric modulator presents a promising new strategy for the treatment of neurodegenerative diseases. While it has not demonstrated efficacy in improving cognition in Lewy body dementia, the consistent signal of improved motor function in both Parkinson's disease and Lewy body dementia patients warrants further investigation. The ongoing Phase II trial in Alzheimer's disease will



provide valuable insights into its potential in this patient population. Future research should focus on optimizing the therapeutic dose to balance efficacy with cardiovascular safety. The neuroprotective properties of long-term D1 receptor modulation with **Mevidalen** also represent an important area for future preclinical and clinical investigation.

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